Deacetylravidomycin
描述
Introduction to Deacetylravidomycin
Historical Discovery and Natural Occurrence
This compound was first isolated in the 1980s from fermentation broths of Streptomyces ravidus strains, notably S50905, cultivated in media supplemented with sodium anthraquinone-β-sulfonate. Early studies characterized it as a derivative of ravidomycin, lacking an acetyl group at the C-4′ position of the sugar moiety. The compound’s discovery coincided with efforts to identify novel antibiotics with improved therapeutic indices, as this compound demonstrated reduced toxicity compared to its parent compound while retaining antitumor activity against P388 leukemia and Meth A fibrosarcoma.
Subsequent isolations revealed structural variants, such as this compound M from Streptomyces sp. WK-6326, which exhibited inhibitory effects on IL-4-induced CD23 expression in U937 cells. These findings underscored the compound’s potential as a modulator of immune responses, broadening its relevance beyond antimicrobial applications. Natural occurrences of this compound are predominantly linked to actinomycetes, with optimal production observed in submerged fermentations under controlled pH and aeration conditions.
Key Research Findings:
- Antimicrobial Activity : this compound M shows moderate activity against Bacillus subtilis and Micrococcus luteus (MIC = 25 µg/mL) but is ineffective against Gram-negative bacteria such as Escherichia coli.
- Antitumor Properties : this compound N-oxide, a semisynthetic derivative, exhibits antitumor efficacy at doses ranging from 0.78 to 25 mg/kg in murine models.
Taxonomic Origins in Streptomyces Species
This compound is biosynthesized by soil-dwelling Streptomyces species, particularly members of the Streptomyces ravidus clade. Strain S50905, isolated from Japanese soil samples, remains the most extensively studied producer. Genomic analyses of these strains have identified gene clusters responsible for angucycline biosynthesis, including polyketide synthases (PKSs) and tailoring enzymes that mediate glycosylation and oxidation.
The taxonomic classification of this compound-producing strains relies on morphological and molecular markers. For example, Streptomyces sp. WK-6326 forms grayish-white aerial mycelia on oatmeal agar and utilizes glucose and mannitol as primary carbon sources. Phylogenetic comparisons of 16S rRNA sequences place these strains within the Streptomyces violaceusniger clade, sharing >99% similarity with S. ravidus type strains.
Fermentation and Yield Optimization:
- Media Composition : High yields of this compound (up to 120 mg/L) are achieved using soybean meal-glucose broth supplemented with 0.1% sodium anthraquinone-β-sulfonate.
- Cultural Conditions : Optimal production occurs at 27°C with agitation rates of 220 rpm, ensuring adequate oxygen transfer for PKS activity.
Structural Relationship to Ravidomycin and Chrysomycin
This compound belongs to the gilvocarcin family of aryl C-glycosides, characterized by a naphthoquinone core fused to a bicyclic sugar moiety. Its structure was revised in the 2010s via total synthesis, confirming a para-C-glycosylation pattern and a hydroxyl group at C-10 instead of the methoxy group present in ravidomycin. This structural difference reduces cytotoxicity while preserving bioactivity, as demonstrated in comparative studies using U937 cells.
Chrysomycin, another angucycline derivative, shares the naphthoquinone scaffold but differs in sugar substituents. Unlike this compound’s d-ravidosamine sugar, chrysomycin incorporates a perosamine moiety linked via an α-glycosidic bond. This distinction alters molecular interactions with biological targets, explaining chrysomycin’s broader-spectrum antimicrobial activity but higher toxicity.
Structural Comparison Table:
| Feature | This compound | Ravidomycin | Chrysomycin |
|---|---|---|---|
| Core Structure | Naphthoquinone | Naphthoquinone | Naphthoquinone |
| Sugar Moiety | d-Ravidosamine | d-Ravidosamine (acetylated) | Perosamine |
| C-10 Substituent | Hydroxyl | Methoxy | Methoxy |
| Bioactivity (MIC)* | 25 µg/mL (B. subtilis) | 3.0 µg/mL (B. subtilis) | 0.5 µg/mL (S. aureus) |
| Cytotoxicity (IC50) | >100 µM (U937 cells) | 12 µM (U937 cells) | 8 µM (U937 cells) |
MIC values represent activity against *Bacillus subtilis or Staphylococcus aureus.
Structure
2D Structure
属性
IUPAC Name |
4-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCTIMNNKVMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Producing Organism and Culture Conditions
Deacetylravidomycin is produced by Streptomyces strains, notably Streptomyces ravidus S50905 and Streptomyces sp. WK-6326. Fermentation occurs in a medium containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and inorganic salts (e.g., KH₂PO₄, MgSO₄). Sodium anthraquinone-β-sulfonate (0.5%) is added to modulate production dynamics, shifting the metabolic output toward this compound N-oxide.
Table 1: Fermentation Medium Composition
| Component | Concentration (g/L) |
|---|---|
| Glucose | 20.0 |
| Soluble starch | 10.0 |
| Soybean meal | 10.0 |
| Yeast extract | 5.0 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 0.5 |
Fermentation is conducted at 33°C for 5–6 days with aeration (16 L/min) and agitation (400 rpm). this compound production peaks at 15–20 mg/L by day 5.
Extraction and Preliminary Purification
Post-fermentation, the culture broth is centrifuged to separate mycelia and supernatant. Both fractions are extracted:
The combined organic phases are dried (Na₂SO₄), concentrated, and subjected to silica gel chromatography. Elution with CHCl₃-MeOH-NH₄OH (7:1:0.1) isolates this compound as a pale yellow powder.
Chromatographic Purification
Silica Gel Column Chromatography
Crude extracts are fractionated using stepwise elution with CHCl₃-MeOH gradients (100:0 to 0:100). This compound elutes in the 100:30–100:50 solvent ratio fractions. Active fractions are pooled and concentrated, yielding a semi-pure product.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC:
This compound elutes at ~9–11 minutes, achieving >95% purity.
Synthetic and Semi-Synthetic Approaches
Chemical Synthesis of the Aglycone
The ravidomycin aglycone (defucogilvocarcin V) has been synthesized via:
-
Diels-Alder cyclization : Using vanillin and 1,5-dihydroxynaphthalene to construct the benzo[d]naphtho[1,2-b]pyran-6-one core.
-
Boron-selective coupling : To assemble the biaryl framework.
While these methods focus on the aglycone, glycosylation with ravidosamine remains a challenge, necessitating enzymatic approaches.
Enzymatic Glycosylation
The sugar moiety, TDP-d-ravidosamine, is biosynthesized from glucose-1-phosphate via a four-enzyme pathway (ravD, ravE, ravIM, ravAMT). In vitro reconstitution of this pathway enables large-scale production of TDP-d-ravidosamine, which is then coupled to the aglycone using glycosyltransferases.
Structural Modification: this compound Derivatives
This compound N-Oxide
Treatment of this compound with hydrogen peroxide or microbial oxidation introduces an N-oxide group at the dimethylamino moiety, reducing toxicity while retaining antitumor activity.
Semi-Synthetic Analogues
-
8-Vinyl to methyl substitution : Alters IL-4 inhibitory activity, as seen in this compound M.
-
Acetylation/Deacetylation : Modifies solubility and antimicrobial potency.
Analytical Characterization
Physico-Chemical Properties
| Property | This compound |
|---|---|
| Molecular formula | C₂₉H₃₁NO₈ |
| Molecular weight | 521.56 g/mol |
| UV λmax (EtOH) | 248, 287, 391 nm |
| [α]D²⁵ | -15° (c 0.3, CHCl₃:MeOH 1:1) |
| Solubility | MeOH, CHCl₃, DMSO |
Spectroscopic Data
Challenges and Optimization Strategies
Yield Enhancement
化学反应分析
Hydrolysis Reactions
Deacetylravidomycin undergoes hydrolysis under acidic or enzymatic conditions, cleaving its glycosidic bonds to generate bioactive metabolites. This reaction is pivotal for its activation in biological systems.
-
Mechanism : Acid-catalyzed hydrolysis targets the β-glycosidic linkage between the aglycone and sugar moiety, yielding deacetylated derivatives.
-
Data :
-
Hydrolysis at pH 2.0 (37°C, 24 hours) results in 85% conversion to this compound aglycone.
-
Enzymatic hydrolysis using β-glucosidase produces a 72% yield of the same metabolite within 6 hours.
-
Acylation Reactions
Acylation modifies the hydroxyl and amino groups of this compound, enhancing its solubility and antibacterial efficacy.
-
Key Modifications :
-
Impact : Acylated derivatives show a 3–5× increase in minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to the parent compound.
Aryl C-Glycosidation
This reaction forms the C-glycosidic bond between the aglycone and hexosamine moiety, critical for bioactivity.
-
Conditions :
Azido-Bearing Intermediate Reactions
Azido groups are introduced for subsequent click chemistry applications.
-
Example :
Oxidation and Reduction
-
Oxidation : MnO₂ oxidizes the C-9 hydroxyl to a ketone, reducing antibacterial activity by 60%.
-
Reduction : NaBH₄ reduces the α,β-unsaturated ketone, stabilizing the lactone ring.
科学研究应用
Scientific Research Applications
Deacetylravidomycin's diverse applications span several fields:
Chemistry
- Model Compound : It serves as a model for studying the biosynthesis and chemical modification of glycosylated bacterial natural products, providing insights into natural product chemistry.
Biology
- Antibiotic Resistance Studies : The compound is utilized to investigate mechanisms of antibiotic resistance and the role of microbial metabolites in natural ecosystems, contributing to our understanding of microbial interactions and resistance mechanisms.
Medicine
- Photodynamic Therapy : Its light-dependent anticancer activity makes it a candidate for photodynamic therapy, where light activation can selectively target cancer cells while minimizing damage to surrounding healthy tissues .
Industry
- Antimicrobial Agent Development : The antimicrobial properties of this compound are explored for developing new antibiotics and antimicrobial agents to combat resistant bacterial strains .
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of human colon carcinoma cells when exposed to light. This finding supports its potential use in photodynamic therapy for cancer treatment .
- Mechanism of Action Investigation : Research on the molecular mechanisms revealed that this compound binds to topoisomerase II, inhibiting its activity and leading to DNA breaks. This mechanism was shown to trigger apoptosis pathways in cancer cells, highlighting its therapeutic potential .
- Antimicrobial Efficacy : Comparative studies indicated that certain analogs of this compound exhibited enhanced antibacterial selectivity compared to the parent compound, opening avenues for developing more effective antimicrobial therapies .
作用机制
Deacetylravidomycin exerts its effects through a light-dependent mechanism. It inhibits the growth of Gram-positive bacteria by interfering with their cellular processes. In cancer cells, this compound reduces colony formation by inducing cell death in a light-dependent manner . The molecular targets and pathways involved include interleukin-4 signal transduction, which is inhibited by this compound .
相似化合物的比较
Structural Modifications and Bioactivity
The biological activity of deacetylravidomycin derivatives is highly dependent on structural features such as glycosylation, acetylation, and oxidation. Key comparisons include:
Key Observations :
- This compound vs. Ravidomycin : Deacetylation enhances antitumor potency but increases toxicity. Ravidomycin’s acetyl group reduces cytotoxicity while retaining antibacterial efficacy .
- N-Oxide Derivative : Oxidation at the sugar amine significantly lowers toxicity while maintaining antitumor activity, making it a promising candidate for therapeutic development .
- Gilvocarcin/Chrysomycin Comparison: Unlike this compound, gilvocarcins lack aminoglycoside moieties and exhibit stronger topoisomerase II inhibition. Chrysomycin’s O-glycosidic linkage confers greater metabolic stability .
Mechanism of Action
- This compound : Acts as a DNA intercalator and topoisomerase II inhibitor, disrupting replication and inducing apoptosis .
- Gilvocarcin V : Shares the DNA intercalation mechanism but shows higher selectivity for topoisomerase II .
- This compound N-oxide : Retains DNA-binding capacity but with reduced off-target effects due to improved solubility .
Pharmacological Advantages and Limitations
生物活性
Deacetylravidomycin, a compound derived from the actinobacterium Streptomyces ravidus, has garnered attention due to its notable biological activities, particularly its antibacterial and antitumor properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is classified within the ravidomycin family, characterized by its unique amino sugar moiety, d-ravidosamine. The compound exhibits a complex structure that influences its biological activity. The mechanism of action primarily involves the inhibition of bacterial DNA and RNA synthesis, which is crucial for its antibacterial effects. Additionally, this compound has been shown to covalently modify thymine residues in DNA through a photoactivated cycloaddition reaction, enhancing its antitumor efficacy .
Antibacterial Activity
This compound demonstrates significant antibacterial properties against various Gram-positive bacteria. Its potency is attributed to the structural features that allow it to effectively disrupt bacterial cellular processes. Comparative studies indicate that while this compound is effective, its derivatives exhibit varying levels of antibacterial activity due to modifications in their chemical structures .
Antitumor Activity
The antitumor activity of this compound has been extensively studied in vitro and in vivo. It has shown effectiveness against several cancer cell lines, including human colon carcinoma cells and leukemia models such as P388 leukemia and Meth A fibrosarcoma. Notably, this compound N-oxide, a derivative of this compound, exhibited even greater antitumor activity with reduced toxicity compared to its parent compound .
Case Studies
- Inhibition of IL-4 Signal Transduction : A study identified this compound M as an inhibitor of IL-4-induced CD23 expression in U937 cells without cytotoxic effects. This suggests potential applications in immune modulation .
- Cytotoxicity Profiles : Research on various analogs of this compound revealed differences in cytotoxicity against cancer cell lines. For instance, some derivatives showed enhanced selectivity and potency against specific tumor types compared to this compound itself .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:
- Hydroxyl Groups : The presence of 2′- and 4′-hydroxyl groups on the d-ravidosamine moiety is essential for maintaining antibacterial and antitumor activities .
- Chemical Modifications : Modifications such as acetylation and carbamoylation have been shown to alter the biological activity significantly. For example, certain analogs with modified sugar moieties exhibited improved antibacterial selectivity .
Data Table: Biological Activity Overview
| Activity Type | Compound | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Antibacterial | This compound | Various Gram-positive bacteria | Varies | Effective but less potent than analogs |
| Antitumor | This compound N-oxide | P388 leukemia | 0.5 | Less toxic than this compound |
| Cytotoxicity | This compound M | U937 cells | >50 | No cytotoxic effect observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
